3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol
Description
Properties
Molecular Formula |
C9H12FNO2 |
|---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
3-[(1R,2S)-1-amino-2-hydroxypropyl]-4-fluorophenol |
InChI |
InChI=1S/C9H12FNO2/c1-5(12)9(11)7-4-6(13)2-3-8(7)10/h2-5,9,12-13H,11H2,1H3/t5-,9-/m0/s1 |
InChI Key |
KSGRMAZGPPJXMG-CDUCUWFYSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=C(C=CC(=C1)O)F)N)O |
Canonical SMILES |
CC(C(C1=C(C=CC(=C1)O)F)N)O |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution and Coupling Strategy
The primary synthetic route involves nucleophilic substitution or coupling reactions where the amino alcohol moiety is attached to the fluorophenol ring. This can be achieved by:
- Activation of the phenolic hydroxyl group or an appropriate leaving group on the fluorophenol ring.
- Reaction with the chiral amino alcohol under controlled conditions using chiral catalysts or auxiliaries to maintain stereochemistry.
- Optimization of reaction parameters (temperature, solvent, catalyst) to maximize yield and stereochemical purity.
Industrial processes may employ continuous flow reactors to enhance control over reaction conditions, improve yield, and facilitate scale-up.
Catalytic Hydrogenation and Fluorination (Related Fluorophenol Derivatives)
While direct preparation of this compound focuses on coupling, related preparation methods for fluorophenol derivatives include:
- Catalytic hydrogenation of nitrophenol precursors to aminophenols using nickel-palladium-titanium mixed catalysts under mild pressure and temperature conditions.
- Subsequent selective fluorination using xenon difluoride as a fluorinating agent in the presence of halo catalysts.
- Sulfonation and desulfonation steps to direct substitution positions on the phenol ring.
Though these methods pertain to related compounds like 4-amino-3-fluorophenol, they illustrate advanced fluorination and functionalization techniques relevant for the synthesis of fluorophenol derivatives.
Reaction Conditions and Optimization
| Step | Reaction Type | Reagents / Catalysts | Conditions | Notes |
|---|---|---|---|---|
| 1 | Coupling of 4-fluorophenol with (1R,2S)-1-amino-2-hydroxypropane | Chiral catalysts (e.g., transition metal complexes) | Polar solvents, controlled temperature (e.g., 20-80°C), inert atmosphere | Ensures stereochemical retention and high purity |
| 2 | Purification | Crystallization, filtration | Cooling to crystallize product | Removes catalyst residues and impurities |
| 3 | Optional fluorination (for related derivatives) | Xenon difluoride, halo catalysts | Mild temperature (10-40°C), controlled pH | Radical substitution fluorination with high efficiency |
Stereochemical Considerations
The stereochemistry of the amino alcohol moiety ((1R,2S) configuration) is critical for the biological activity of the compound. Preparation methods emphasize:
- Use of enantiomerically pure starting materials.
- Avoidance of racemization during coupling.
- Application of chiral catalysts or auxiliaries to preserve stereochemistry.
Analytical techniques such as chiral HPLC and NMR confirm the stereochemical integrity post-synthesis.
Yield and Purity
Reported yields for similar fluorophenol derivatives synthesized via catalytic hydrogenation and fluorination methods range from 55% to 71%, depending on reaction conditions and catalysts used. For the target compound, yields typically depend on:
- Efficiency of coupling reactions.
- Purification methods.
- Control of stereochemistry.
Continuous flow reactors and automated synthesis platforms have been shown to improve yield consistency and product quality in industrial settings.
Summary Table of Key Properties and Preparation Data
| Property / Parameter | Data / Description |
|---|---|
| Molecular Formula | C9H12FNO2 |
| Molecular Weight | 185.20 g/mol |
| Starting Materials | 4-fluorophenol, (1R,2S)-1-amino-2-hydroxypropane |
| Key Catalysts | Chiral transition metal catalysts, nickel-palladium-titanium (for related steps) |
| Reaction Type | Nucleophilic substitution, catalytic hydrogenation (related), fluorination (related) |
| Typical Solvent | Polar solvents (e.g., ethanol, water mixtures) |
| Temperature Range | 20-90°C depending on step |
| Pressure | Atmospheric to 0.5 MPa (for hydrogenation in related syntheses) |
| Yield Range | 55-71% (for related fluorophenol derivatives) |
| Purification | Crystallization, filtration |
| Stereochemical Control | Essential; use of chiral catalysts and pure starting materials |
Research Findings and Industrial Relevance
- The presence of the fluorine atom on the phenol ring enhances the compound's stability and modifies its reactivity, which is beneficial in medicinal chemistry applications.
- The amino and hydroxy groups contribute to the compound’s ability to interact with biological targets, influencing biochemical pathways such as signal transduction and metabolism.
- Industrial synthesis benefits from continuous flow reactors, which allow precise control over reaction parameters, improving reproducibility and scalability.
- Advanced fluorination techniques using xenon difluoride demonstrate safer and more efficient halogenation steps applicable to fluorophenol derivatives.
Chemical Reactions Analysis
Types of Reactions: 3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a primary amine.
Substitution: Formation of substituted phenol derivatives
Scientific Research Applications
3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its chiral nature and ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol involves its interaction with specific molecular targets. The chiral amino alcohol group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The fluorophenol moiety can participate in π-π interactions and hydrogen bonding, further enhancing its binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Stereoisomeric Variants
Compound: 3-((1S,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol (CAS: 1336466-72-8)
- Molecular Formula: C₉H₁₂FNO₂
- Molecular Weight : 185.2 g/mol
- Key Differences: The (1S,2S) configuration contrasts with the (1R,2S) configuration of the target compound. Stereochemical differences can influence binding affinity to biological targets and metabolic stability. For example, glycosylation rates of fluorophenols (e.g., 3-fluorophenol vs. 4-fluorophenol) vary significantly depending on substituent positions, as seen in plant cell metabolism studies .
Positional Isomers and Substituent Variations
Compound: (R)-2-(1-Aminoethyl)-4-fluorophenol Hydrochloride
- Molecular Formula: C₈H₁₁FNO·HCl
- Molecular Weight: Not explicitly stated, but estimated ~197.6 g/mol
- Key Differences: The aminoethyl group is at the 2-position instead of the 3-position, and the side chain lacks a hydroxyl group. This positional isomerism may reduce hydrogen-bonding capacity and alter metabolic pathways. The hydrochloride salt form enhances solubility compared to the free base .
Compound: 2-((1S)-1-Amino-2,2,2-trifluoroethyl)-4-fluorophenol
- Molecular Formula: C₈H₇F₄NO (estimated from )
- Such modifications are common in drug design to improve pharmacokinetics .
Complex Derivatives with Fluorophenyl Groups
Compound: (3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone (CAS: 1700622-06-5)
- Molecular Formula: C₂₄H₂₁F₂NO₃
- Molecular Weight : 409.43 g/mol
- The structural complexity contrasts with the simplicity of the target compound, highlighting divergent applications .
Metabolic and Physicochemical Properties
Glycosylation Potential
- 4-Fluorophenol Derivatives: Plant cell cultures glycosylate 4-fluorophenol to β-glucoside (32%) and β-gentiobioside (6%), indicating moderate metabolic processing. In contrast, 3-fluorophenol is glycosylated at only 17%, underscoring positional effects on reactivity .
- Target Compound: The hydroxypropyl side chain may sterically hinder glycosylation compared to simpler fluorophenols, though this requires experimental validation.
Physicochemical Data
Biological Activity
3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol is a fluorinated phenolic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHFNO, with a molecular weight of approximately 185.20 g/mol. The compound features a hydroxyl group, an amino group, and a fluorine atom attached to a phenolic ring, contributing to its unique chemical properties and biological interactions.
Research indicates that the biological activity of this compound may be attributed to its ability to interact with various enzymes and receptors within biological pathways. The presence of the fluorine atom enhances the stability and reactivity of the compound, potentially increasing its efficacy as a pharmaceutical agent.
Potential Mechanisms Include:
- Enzyme Modulation : The compound may influence enzyme activities related to metabolic pathways.
- Receptor Interaction : It could modulate receptor functions, impacting signal transduction processes.
Pharmacological Applications
This compound has shown potential in various pharmacological contexts:
- Anticancer Activity : Preliminary studies suggest that it may inhibit glycolysis in cancer cells, similar to other halogenated compounds which have demonstrated cytotoxic effects against aggressive cancers like glioblastoma multiforme (GBM) .
- Antimicrobial Properties : The compound's structural features may confer antibacterial or antifungal properties, warranting further investigation into its therapeutic applications.
Case Studies
-
Fluorinated Derivatives in Cancer Treatment :
- A study synthesized novel halogenated derivatives of 2-deoxy-d-glucose (2-DG), revealing that fluorinated compounds exhibit potent cytotoxic effects on GBM cells by inhibiting glycolytic enzymes more effectively than 2-DG itself .
- These compounds were shown to bind hexokinase comparably to glucose, indicating their potential as targeted cancer therapies.
-
Enzyme Interaction Studies :
- Interaction studies using enzyme assays have indicated that this compound can modulate specific enzyme activities, influencing metabolic pathways crucial for cellular function .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key differences:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | CHFNO | Fluorine enhances stability | Potential anticancer and antimicrobial activity |
| 5-((1R,2S)-1-Amino-2-hydroxypropyl)-2-fluorophenol | CHFNO | Different fluorine position | Varies in biological activity |
| 4-((1R,2S)-1-Amino-2-hydroxypropyl)-3-fluorophenol | CHFNO | Variation in substitution pattern | Potentially altered reactivity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
